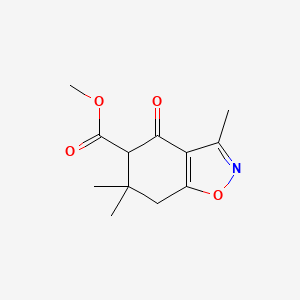![molecular formula C20H26N2 B5177135 3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)
3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine, commonly known as ABT-089, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent agonist of the nicotinic acetylcholine receptor, which is a type of receptor that is involved in various physiological processes, including learning, memory, and attention. ABT-089 has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders.
作用機序
ABT-089 exerts its pharmacological effects by binding to and activating the nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of cognitive function and memory.
Biochemical and physiological effects:
ABT-089 has been shown to improve cognitive function and memory in animal models of various neurological disorders. It has also been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of cognitive function and memory. Additionally, ABT-089 has been shown to enhance synaptic plasticity, which is a process that is crucial for learning and memory.
実験室実験の利点と制限
ABT-089 has several advantages for use in lab experiments, including its potent agonist activity at the nicotinic acetylcholine receptor, its ability to improve cognitive function and memory in animal models, and its potential applications in the treatment of various neurological disorders. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on ABT-089, including further studies on its pharmacological effects and mechanisms of action, its potential applications in the treatment of various neurological disorders, and the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the safety and efficacy of ABT-089 in humans and to explore its potential as a therapeutic agent for various neurological disorders.
合成法
The synthesis of ABT-089 involves several steps, starting with the reaction of 3-cyanopyridine with 3-phenylbutylmagnesium bromide to form 3-(3-phenylbutyl)pyridine. This intermediate is then treated with bromine to form 3-(3-phenylbutyl)pyridine N-oxide, which is subsequently reduced with sodium borohydride to produce ABT-089.
科学的研究の応用
ABT-089 has been extensively studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. Several preclinical studies have demonstrated that ABT-089 can improve cognitive function and memory in animal models of these disorders.
特性
IUPAC Name |
3-[1-(3-phenylbutyl)piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17(18-8-3-2-4-9-18)12-15-22-14-6-5-11-20(22)19-10-7-13-21-16-19/h2-4,7-10,13,16-17,20H,5-6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWXDQSNYTUSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCCC1C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

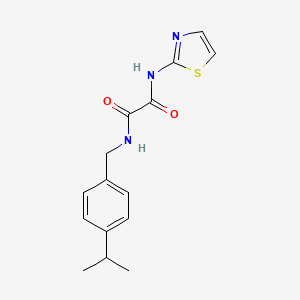
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5177054.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5177061.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177063.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-thiophenesulfonamide](/img/structure/B5177070.png)
![methyl 2-methyl-5-oxo-6-[2-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5177078.png)
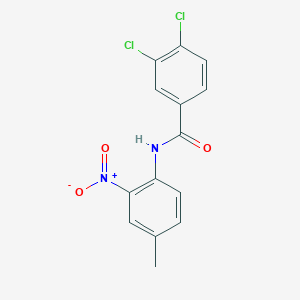
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)
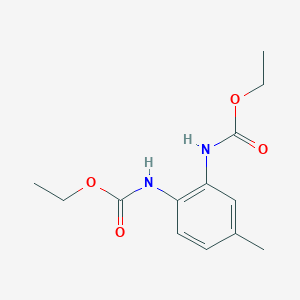
![2-{4-[4-(2-furoyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5177121.png)
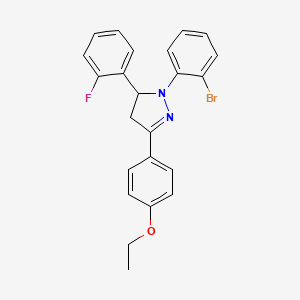
![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5177143.png)
